molecular formula C20H44CeO8 B6291502 Tetrakis[1-(methoxy)-2-methyl-2-propanolato] cerium, [ce(mmp)4], 98% CAS No. 1262520-82-0

Tetrakis[1-(methoxy)-2-methyl-2-propanolato] cerium, [ce(mmp)4], 98%

Cat. No. B6291502
CAS RN: 1262520-82-0
M. Wt: 552.7 g/mol
InChI Key: GJUYZTSPMLBGEX-UHFFFAOYSA-N
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Description

Tetrakis[1-(methoxy)-2-methyl-2-propanolato] cerium, [ce(mmp)4], 98% is a compound with the molecular formula C20H44CeO8 . It has a molecular weight of 552.7 g/mol . The compound is also known by its CAS number 1262520-82-0 .


Molecular Structure Analysis

The IUPAC name for this compound is cerium (4+);1-methoxy-2-methylpropan-2-olate . The InChI representation is InChI=1S/4C5H11O2.Ce/c41-5(2,6)4-7-3;/h44H2,1-3H3;/q4*-1;+4 .


Physical And Chemical Properties Analysis

This compound has 8 hydrogen bond acceptors and 0 hydrogen bond donors . It has 8 rotatable bonds . The topological polar surface area is 129 Ų .

Scientific Research Applications

Ce(mmp)4 has been studied for its potential applications in biochemistry, catalysis, and materials science. In biochemistry, it has been used as a reducing agent for the synthesis of various biomolecules, such as DNA and proteins. In catalysis, it has been used as a catalyst for the synthesis of organic compounds. In materials science, it has been used as a precursor for the synthesis of cerium oxide nanoparticles.

Mechanism of Action

The mechanism of action of ce(mmp)4 is based on its ability to reduce various compounds. It is able to reduce a variety of molecules, such as oxygen, nitric oxide, and carbon dioxide. It can also reduce metal ions, such as iron, copper, and zinc. The reduction of these molecules and metal ions is due to the transfer of electrons from the cerium atom to the target molecule or metal ion.
Biochemical and Physiological Effects
Ce(mmp)4 has been studied for its potential biochemical and physiological effects. In vitro studies have shown that it can reduce the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450. It has also been shown to reduce the production of reactive oxygen species, which can lead to oxidative stress. Additionally, it has been shown to reduce inflammation and improve wound healing.

Advantages and Limitations for Lab Experiments

Ce(mmp)4 has several advantages for laboratory experiments. It is a strong reducing agent, which makes it useful for the synthesis of various molecules. Additionally, it is relatively stable and has a high purity of 98%, which makes it suitable for use in sensitive experiments. However, it is highly toxic and can cause skin irritation, so it must be handled with caution.

Future Directions

There are several potential future directions for the use of ce(mmp)4. It could be used to synthesize new biomolecules or materials, such as cerium oxide nanoparticles. Additionally, it could be used to reduce the activity of enzymes involved in drug metabolism, which could be useful for drug development. Finally, it could be used to reduce inflammation and improve wound healing, which could be beneficial for medical applications.

Synthesis Methods

The synthesis of ce(mmp)4 is typically performed by the reaction of cerium(IV) chloride with 1-(methoxy)-2-methyl-2-propanol in an aqueous solution. The resulting solution is then purified by extraction with a suitable organic solvent, such as methylene chloride. The final product is a white powder with a purity of 98%.

properties

IUPAC Name

cerium(4+);1-methoxy-2-methylpropan-2-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C5H11O2.Ce/c4*1-5(2,6)4-7-3;/h4*4H2,1-3H3;/q4*-1;+4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUYZTSPMLBGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC)[O-].CC(C)(COC)[O-].CC(C)(COC)[O-].CC(C)(COC)[O-].[Ce+4]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H44CeO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262520-82-0
Record name 1262520-82-0
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